molecular formula C14H11BrN2O2 B6170544 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole CAS No. 2460755-14-8

5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B6170544
CAS No.: 2460755-14-8
M. Wt: 319.2
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Description

5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-benzofuran-2-carbonyl chloride. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzofuran ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzofuran and pyrazole rings may play a role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-benzofuran-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    1,3-dimethyl-1H-pyrazole: Another precursor used in the synthesis.

Uniqueness

5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is unique due to the combination of the benzofuran and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

2460755-14-8

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.2

Purity

95

Origin of Product

United States

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